A Comprehensive Technical Guide to 3,5-Dichlorobenzoic Acid (CAS 51-36-5)
A Comprehensive Technical Guide to 3,5-Dichlorobenzoic Acid (CAS 51-36-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a thorough overview of 3,5-Dichlorobenzoic acid (CAS 51-36-5), a halogenated aromatic carboxylic acid with significant applications in the pharmaceutical and agrochemical industries. This document consolidates key information on its chemical and physical properties, detailed synthesis and analytical methodologies, and its biological significance, particularly as a metabolite and an enzyme inhibitor. The content is structured to serve as a practical resource for professionals engaged in research and development.
Chemical and Physical Properties
3,5-Dichlorobenzoic acid is a white to beige crystalline powder.[1][2] Its chemical structure, characterized by a benzoic acid core with two chlorine atoms at the meta-positions, imparts specific reactivity and physical characteristics.[2][3]
Table 1: Physicochemical Properties of 3,5-Dichlorobenzoic Acid
| Property | Value | Reference(s) |
| CAS Number | 51-36-5 | [1][4] |
| Molecular Formula | C₇H₄Cl₂O₂ | [1][4] |
| Molecular Weight | 191.01 g/mol | [1][4] |
| Appearance | White to beige powder/crystal | [1][5] |
| Melting Point | 184-187 °C | [1] |
| Boiling Point | 273.68 °C (estimated) | [1] |
| Water Solubility | 147.1 mg/L | [1] |
| pKa | 3.46 ± 0.10 (Predicted) | [1] |
| logP (Octanol/Water Partition Coefficient) | 2.692 (Calculated) | [6] |
| Density | 1.572 g/cm³ | [2] |
Table 2: Calculated Thermochemical Data
| Property | Value | Unit | Source |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -188.39 | kJ/mol | Joback Calculated |
| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -270.51 | kJ/mol | Joback Calculated |
| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 21.23 | kJ/mol | Joback Calculated |
| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 66.97 | kJ/mol | Joback Calculated |
Synthesis Protocols
Several synthetic routes for 3,5-Dichlorobenzoic acid have been established, with common methods involving the chlorination of benzonitrile (B105546) followed by hydrolysis, or the diazotization of 3,5-dichloroanthranilic acid.
Synthesis from Benzonitrile via Chlorination and Hydrolysis
This two-step method is a common industrial approach.[1]
Step 1: Chlorination of Benzonitrile
-
Reaction Setup: In a suitable reaction vessel, charge 100.0g of benzonitrile (99% purity). Add a solvent system consisting of 300g of chloroform (B151607) and 100g of ethanol (B145695).[1]
-
Chlorination: Slowly add 1209.4g of sodium hypochlorite (B82951) solution (13% content) while maintaining the system pH between 3.0 and 4.0 with 37% hydrochloric acid.[1]
-
Reaction Conditions: Maintain the reaction temperature at 55-60°C until the content of 3,5-dichlorobenzonitrile (B1202942) reaches 99.5% as monitored by a suitable analytical method (e.g., GC).[1]
Step 2: Hydrolysis of 3,5-Dichlorobenzonitrile
-
Basification: To the reaction mixture from Step 1, add a 30% sodium hydroxide (B78521) solution at ambient pressure to maintain the pH between 12 and 13.[1]
-
Heating: Heat the mixture to 80-90°C and maintain for 2.5 hours.[1]
-
Acidification: After the reaction, acidify the system to a pH of 1.0 with 37% hydrochloric acid.[1]
-
Precipitation and Isolation: Maintain the reaction at 50-60°C for 1.0 hour to ensure complete precipitation. Filter the resulting solid and dry at 90-110°C to obtain 3,5-dichlorobenzoic acid.[1]
Synthesis from 3,5-Dichloroanthranilic Acid via Diazotization
This method utilizes a diazotization reaction followed by the elimination of nitrogen.[1][7]
-
Diazonium Salt Formation: Prepare a diazonium salt solution from 412 parts of 3,5-dichloroanthranilic acid according to standard diazotization procedures.[1][7]
-
Reaction with Ethanol: Slowly add 200 parts of ethanol to the heated (70°C) diazonium salt solution. The elimination of nitrogen occurs with heat evolution.[1][7]
-
Completion and Isolation: Stir the mixture for an additional 15 minutes. Isolate the product to yield 3,5-dichlorobenzoic acid.[1][7]
Analytical Methodologies
Accurate quantification of 3,5-Dichlorobenzoic acid is crucial in various applications, from quality control in synthesis to residue analysis in environmental samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed techniques.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is adapted from a validated method for dichlorobenzoic acid isomers.[8]
-
Chromatographic Conditions:
-
Column: Cosmosil MS-II RP18, 250 x 4.6 mm, 5 µm particles.[8]
-
Mobile Phase A: 0.01M ammonium (B1175870) acetate (B1210297) buffer (pH 2.5) and methanol (B129727) (50:50 v/v).[8]
-
Mobile Phase B: Methanol and water (80:20 v/v).[8]
-
Gradient Elution:
Time (min) % Mobile Phase B 0 5 10 15 15 25 20 25 30 35 35 45 45 35 50 5 | 55 | 5 |
-
Flow Rate: 1.2 mL/min.[8]
-
Detection Wavelength: 210 nm.[8]
-
Injection Volume: 10 µL.[8]
-
Column Temperature: 20°C.[8]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing 3,5-Dichlorobenzoic acid in methanol to achieve a known concentration.
-
Filter the solution through a 0.45 µm nylon filter before injection.[8]
-
Extraction from Soil for Residue Analysis
This protocol provides a general methodology for the extraction of 3,5-Dichlorobenzoic acid from soil samples, which is relevant for environmental fate studies of its parent compounds like propyzamide (B133065).[9]
-
Sample Preparation: Weigh 10 g of the soil sample.[9]
-
Extraction: Add 20 mL of an acetonitrile:water (80:20, v/v) solution with 0.1% formic acid.[9]
-
Mixing: Vortex the sample for 1 minute.[9]
-
Sonication: Sonicate the sample in an ultrasonic bath for 15 minutes.[9]
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.[9]
-
Supernatant Collection: Decant the supernatant into a clean flask.[9]
-
Repeat Extraction: Repeat the extraction process (steps 2-6) with another 20 mL of the extraction solvent.[9]
-
Concentration: Combine the supernatants and concentrate to approximately 2 mL using a rotary evaporator at 40 °C.[9]
-
Solid-Phase Extraction (SPE) Cleanup:
-
Analysis: The eluate is now ready for analysis by a suitable chromatographic method (e.g., HPLC-UV or LC-MS/MS).[9]
Biological Activity and Significance
3,5-Dichlorobenzoic acid exhibits notable biological activities, primarily as a herbicide and as a key metabolite of certain agrochemicals. It also serves as a precursor in the synthesis of compounds with potential therapeutic applications.
Herbicidal Activity: Inhibition of Protoporphyrinogen (B1215707) Oxidase (PPO)
The primary herbicidal mechanism of action of 3,5-Dichlorobenzoic acid is the inhibition of the enzyme protoporphyrinogen oxidase (PPO).[10]
-
Mechanism: PPO is a crucial enzyme in the biosynthesis of both chlorophyll (B73375) in plants and heme in animals.[10][11] By inhibiting PPO, 3,5-Dichlorobenzoic acid disrupts chlorophyll production. This leads to the accumulation of protoporphyrinogen IX, which then auto-oxidizes to form protoporphyrin IX.[10] When exposed to light, protoporphyrin IX generates reactive oxygen species, causing rapid cell membrane disruption and ultimately leading to plant death.[10]
Role as a Metabolite: The Case of Propyzamide
3,5-Dichlorobenzoic acid is a known environmental transformation product of the herbicide propyzamide.[4][9] The metabolism of propyzamide in soil and plants leads to the formation of several breakdown products, including 3,5-dichlorobenzoic acid, through the cleavage of the amide bond.[9] This metabolic pathway is crucial for assessing the environmental fate and potential toxicological profile of the parent herbicide.
Pharmaceutical Applications
3,5-Dichlorobenzoic acid serves as a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs).[3] It is a key starting material for drugs such as Alkylresorcinol, which exhibits antimicrobial activity.[3] Furthermore, derivatives of 3,5-dichlorobenzoic acid have been investigated for their potential neuroprotective effects, particularly in the context of Alzheimer's disease research.[12]
Safety and Handling
3,5-Dichlorobenzoic acid is classified as an irritant to the skin, eyes, and respiratory system.[4] It may be harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.
Table 3: GHS Hazard Information
| Hazard Class | Hazard Statement |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation |
Source:[4]
Conclusion
3,5-Dichlorobenzoic acid is a chemical intermediate of significant industrial and research importance. Its well-defined chemical properties and versatile reactivity make it a valuable building block in the synthesis of a wide range of products, from life-saving pharmaceuticals to effective agrochemicals. A thorough understanding of its synthesis, analytical methods, and biological activities, as detailed in this guide, is essential for its safe and effective application in scientific and industrial settings.
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. nbinno.com [nbinno.com]
- 4. 3,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 3,5-Dichlorobenzoic acid (CAS 51-36-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. prepchem.com [prepchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 11. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 12. 3,5-Dichlorobenzoic acid | 51-36-5 [chemicalbook.com]
